Boc-NH-SS-OpNC

Description

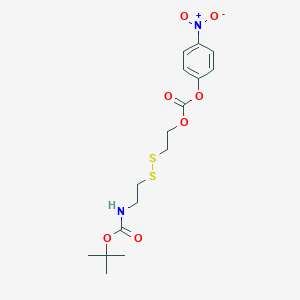

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O7S2/c1-16(2,3)25-14(19)17-8-10-26-27-11-9-23-15(20)24-13-6-4-12(5-7-13)18(21)22/h4-7H,8-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNPFYPYCMXPJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemistry and Application of Boc-NH-SS-OpNC: A Technical Guide to Reductively Cleavable Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the precise and controlled linkage of molecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Among the arsenal of chemical linkers, those that offer conditional cleavage under specific physiological conditions are of particular interest. This technical guide provides an in-depth exploration of Boc-NH-SS-OpNC , a heterobifunctional, self-immolative linker designed for the temporary conjugation of molecules via a disulfide bond.

This compound, chemically known as 2-((2-(tert-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate, integrates three key functionalities: a Boc-protected amine, a cleavable disulfide bond, and a p-nitrophenyl carbonate reactive group. This unique combination allows for a multi-step, controlled bioconjugation and release strategy. The p-nitrophenyl carbonate group facilitates covalent attachment to primary amines on biomolecules, while the disulfide bond serves as a trigger for cleavage in the reducing environments characteristic of the intracellular space. The Boc protecting group offers an additional layer of control, allowing for further modification of the linker after conjugation. The self-immolative nature of the linker ensures that upon cleavage, the linker itself degrades, releasing the conjugated molecule in its native, unmodified form.

This guide will detail the core principles of this compound, its primary function in bioconjugation, quantitative data on its performance, detailed experimental protocols, and visual representations of the associated chemical pathways and workflows.

Core Principles and Primary Function

The primary function of this compound in bioconjugation is to create a stable, yet cleavable, linkage between two molecules, at least one of which is a biomolecule. This is particularly valuable in applications such as antibody-drug conjugates (ADCs), where a cytotoxic drug needs to be stably attached to an antibody in circulation but released upon internalization into a cancer cell.

The functionality of this compound can be broken down into three key stages:

-

Conjugation: The p-nitrophenyl carbonate (OpNC) end of the linker is highly reactive towards primary amines, such as the lysine residues on the surface of proteins or antibodies. This reaction forms a stable carbamate bond, covalently linking the linker to the biomolecule.

-

Stability in Circulation: The disulfide bond within the linker is relatively stable in the oxidizing environment of the bloodstream, where the concentration of reducing agents like glutathione is low (in the micromolar range)[1]. This stability is crucial for minimizing premature release of the conjugated molecule and reducing off-target toxicity[].

-

Intracellular Cleavage and Self-Immolation: Upon internalization into a cell, the bioconjugate is exposed to a significantly higher concentration of glutathione (in the millimolar range)[1]. This reducing environment triggers the cleavage of the disulfide bond. Following disulfide reduction, a spontaneous self-immolation process is initiated, leading to the release of the conjugated molecule in its active form, leaving no trace of the linker attached[1].

Quantitative Data

The efficiency of bioconjugation and the kinetics of cleavage are critical parameters for the successful application of this compound. The following tables summarize available quantitative data from the literature for similar disulfide-based self-immolative linkers. It is important to note that specific values can vary depending on the specific biomolecule, reaction conditions, and the nature of the conjugated payload.

| Parameter | Value/Range | Conditions | Source |

| Conjugation Reaction | |||

| Reaction Time | 1 - 4 hours | Room Temperature, pH 8.0-9.0 | General protocol for p-nitrophenyl carbonates |

| Molar Ratio (Linker:Amine) | 5:1 to 20:1 | Varies with substrate | General protocol for p-nitrophenyl carbonates |

| Typical Yield | 60-90% | Dependent on substrate and conditions | [3] |

| Disulfide Cleavage | |||

| Half-life in Plasma (simulated) | > 24 hours | Low µM Glutathione | [4] |

| Half-life in Cytosol (simulated) | Minutes to hours | 1-10 mM Glutathione | [1] |

| Cleavage Efficiency | > 95% within 24 hours | 10 mM DTT or Glutathione | [5] |

| Boc Deprotection | |||

| Reaction Time | 1 - 4 hours | Room Temperature | [6] |

| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% TFA | [6] |

| Typical Yield | > 90% | Dependent on substrate | [6] |

Table 1: Key Performance Parameters of Disulfide-Based Self-Immolative Linkers.

| Reductant | Concentration | Linker Type | Half-life (t½) | Source |

| Glutathione (GSH) | 5 mM | Sterically unhindered disulfide | ~4 hours | [7] |

| Glutathione (GSH) | 1-10 mM | Disulfide benzyloxycarbonyl (SSB) | Faster cleavage | [1] |

| Glutathione (GSH) | 1-10 mM | Disulfide ethoxycarbonyl (SSE) | Slower cleavage | [1] |

| Dithiothreitol (DTT) | 10 mM | General disulfide linker | >95% cleavage in 24h | [5] |

Table 2: Cleavage Kinetics of Disulfide Linkers under Various Reducing Conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound. These protocols are based on established procedures for similar chemical transformations and should be optimized for specific applications.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule

Materials:

-

This compound

-

Biomolecule with primary amine(s) (e.g., protein, peptide)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve the biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the biomolecule solution with gentle mixing. A typical starting point is a 10-fold molar excess of the linker over the number of available amine groups.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess linker and by-products by either SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified bioconjugate.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, Mass Spectrometry (MS), or HPLC.

-

Protocol 2: Boc-Deprotection of the Bioconjugate (Optional)

Materials:

-

Boc-protected bioconjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Neutralization Buffer: e.g., 0.1 M Sodium Bicarbonate

-

Purification system (e.g., SEC, Dialysis)

Procedure:

-

Reaction Setup:

-

Lyophilize the purified Boc-protected bioconjugate to remove any water.

-

Dissolve the dried conjugate in anhydrous DCM.

-

-

Deprotection Reaction:

-

Add TFA to the solution to a final concentration of 20-50% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature. Monitor the reaction progress by MS or HPLC if possible.

-

-

Work-up and Purification:

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

Resuspend the deprotected conjugate in a suitable buffer and neutralize the pH with the Neutralization Buffer.

-

Purify the deprotected conjugate using SEC or dialysis to remove any remaining reagents.

-

Protocol 3: Glutathione-Mediated Cleavage of the Disulfide Bond

Materials:

-

Purified bioconjugate

-

Cleavage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Glutathione (GSH) stock solution (e.g., 100 mM in water, freshly prepared)

-

Analytical system (e.g., HPLC, SDS-PAGE, MS)

Procedure:

-

Reaction Setup:

-

Prepare solutions of the bioconjugate in the Cleavage Buffer at a known concentration.

-

Prepare a series of GSH solutions in the Cleavage Buffer at different concentrations (e.g., 1 mM, 5 mM, 10 mM).

-

-

Cleavage Reaction:

-

Initiate the cleavage reaction by adding the GSH solution to the bioconjugate solution.

-

Incubate the reactions at 37°C.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

Analyze the aliquots by a suitable analytical method to quantify the amount of released payload and remaining conjugate.

-

-

Data Analysis:

-

Plot the percentage of cleaved conjugate versus time to determine the cleavage kinetics and the half-life of the linker under each condition.

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Workflow for the bioconjugation of this compound to a primary amine-containing biomolecule.

Caption: Signaling pathway for the intracellular cleavage and release of a conjugated molecule.

Caption: Logical workflow of a typical experiment using this compound from conjugation to cleavage analysis.

Conclusion

This compound represents a versatile and powerful tool in the field of bioconjugation, offering a robust strategy for the controlled release of molecules in a reductive environment. Its trifunctional nature provides researchers with multiple points of control over the conjugation and release process. The data and protocols presented in this guide offer a comprehensive starting point for the application of this linker in various research and development settings. As with any bioconjugation strategy, optimization of reaction conditions for each specific application is crucial for achieving the desired outcome. The continued development and application of such cleavable linkers will undoubtedly play a significant role in the future of targeted therapies and advanced biomaterials.

References

- 1. Bot Detection [iris-biotech.de]

- 3. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Linker Immolation Determines Cell Killing Activity of Disulfide-Linked Pyrrolobenzodiazepine Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. rsc.org [rsc.org]

The Core Mechanism of the Boc-NH-SS-OpNC Self-Immolative Linker: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action for the Boc-NH-SS-OpNC self-immolative linker, a critical component in advanced drug delivery systems such as antibody-drug conjugates (ADCs). This document outlines the linker's structure, its glutathione-triggered cleavage, the subsequent self-immolation process leading to traceless drug release, and relevant experimental protocols for its evaluation.

Introduction to Self-Immolative Linkers in Drug Delivery

Self-immolative linkers are sophisticated chemical tools designed to connect a therapeutic agent to a carrier molecule (e.g., an antibody) in a stable manner until a specific triggering event occurs at the target site.[1] Upon this trigger, the linker undergoes a spontaneous, multi-step degradation process that culminates in the release of the unmodified, active drug.[1][2] This "traceless" release is highly desirable as it ensures the drug's pharmacological activity is not compromised by residual linker fragments.

The this compound linker is a prime example of a reduction-sensitive self-immolative system. Its full chemical name is 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate .[3] Its operation hinges on the significant difference in glutathione (GSH) concentration between the extracellular environment and the intracellular cytosol.[]

The this compound Linker: Structure and Components

The functionality of the this compound linker is dictated by its three key components:

-

Boc-NH- (tert-Butyloxycarbonylamino-): This is a Boc-protected amine. The Boc group is a common protecting group in organic synthesis, preventing the amine from reacting during the conjugation of the linker to a payload. In the context of the linker's core structure, this part is connected to the disulfide bond.

-

-SS- (Disulfide): This disulfide bond is the trigger element of the linker. It is relatively stable in the bloodstream, where the concentration of reducing agents is low.[] However, upon internalization into a cell, it is readily cleaved by the high intracellular concentration of glutathione (GSH).[]

-

-OpNC (p-nitrophenylcarbonate): This is an activated carbonate that serves as a leaving group. It is used to covalently attach the linker to a nucleophilic group (typically an amine or hydroxyl group) on the payload molecule.[3]

Mechanism of Action: A Two-Stage Process

The release of a drug from a conjugate featuring the this compound linker is a sequential process involving an initial trigger followed by a self-immolative cascade.

Stage 1: Reductive Cleavage of the Disulfide Bond

The process is initiated by the high concentration of glutathione (1-10 mM) within the cytoplasm of target cells.[] GSH, a tripeptide with a free thiol group, acts as a reducing agent, attacking and cleaving the disulfide bond of the linker. This results in the formation of a free thiol group on the linker.

Stage 2: Self-Immolative Cascade via Intramolecular Cyclization

The newly formed thiol group, now in close proximity to the carbonate ester linking the payload, initiates a rapid intramolecular cyclization. This nucleophilic attack on the carbonyl carbon of the carbonate leads to the formation of a stable five-membered cyclic thiocarbonate. This cyclization event concurrently displaces the payload, releasing the active drug in its unmodified form. The p-nitrophenolate is also released during the initial conjugation step.

Below is a Graphviz diagram illustrating this mechanism of action.

Caption: Mechanism of drug release from a this compound linked conjugate.

Quantitative Data on Linker Performance

Table 1: Plasma Stability of Disulfide-Linked Antibody-Drug Conjugates (Illustrative Data)

| Linker Type | Conjugation Site | % Intact ADC after 24h in Human Plasma | Reference |

| Hindered Disulfide | Engineered Cysteine | > 95% | [5] |

| Unhindered Disulfide | Engineered Cysteine | ~70% | [5] |

| Thiol-Maleimide | Lysine | > 98% | [6] |

Table 2: Glutathione-Mediated Cleavage Kinetics of Disulfide Linkers (Illustrative Data)

| Linker Structure | Glutathione Conc. (mM) | Half-life (t½) in minutes | Analytical Method |

| Simple Aliphatic Disulfide | 5 | ~ 30 | HPLC |

| Sterically Hindered Disulfide | 5 | ~ 120 | HPLC |

| Aromatic Disulfide | 1 | ~ 15 | LC-MS |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound linker.

Synthesis of this compound Linker

This protocol is a plausible synthetic route based on standard organic chemistry principles.

-

Starting Materials: Boc-aminoethanethiol, 2-(p-nitrophenoxycarbonyloxy)ethyl-2'-pyridyl disulfide.

-

Reaction: Dissolve Boc-aminoethanethiol (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Add a base like triethylamine (1.1 equivalents). To this solution, add a solution of 2-(p-nitrophenoxycarbonyloxy)ethyl-2'-pyridyl disulfide (1 equivalent) in DCM dropwise at 0°C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Glutathione-Mediated Cleavage Assay

This assay is designed to measure the rate of disulfide bond cleavage and subsequent drug release.

-

Preparation of Solutions:

-

Prepare a stock solution of the drug-conjugated linker in a suitable organic solvent (e.g., DMSO).

-

Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of reduced glutathione (GSH) in the reaction buffer.

-

-

Cleavage Reaction:

-

In a temperature-controlled vial at 37°C, add the reaction buffer.

-

Add the stock solution of the drug-conjugated linker to a final concentration of typically 10-100 µM.

-

Initiate the reaction by adding the GSH stock solution to a final concentration of 1-10 mM.

-

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding a quenching solution (e.g., an excess of N-ethylmaleimide to cap free thiols, followed by acetonitrile to precipitate proteins if in a biological matrix).

-

Analysis by HPLC:

-

Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Use a suitable column (e.g., C18) and a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) as the mobile phase.

-

Monitor the elution of the intact conjugate, the released drug, and any intermediates at an appropriate wavelength (e.g., 280 nm or the absorbance maximum of the drug).

-

-

Data Analysis:

-

Calculate the percentage of the intact conjugate remaining at each time point by integrating the peak areas.

-

Plot the percentage of the intact conjugate versus time and fit the data to a first-order decay model to determine the cleavage half-life (t½).

-

The following Graphviz diagram illustrates the workflow for this cleavage assay.

Caption: Experimental workflow for the glutathione-mediated cleavage assay.

Plasma Stability Assay

This assay evaluates the stability of the linker in a biological matrix.

-

Preparation:

-

Obtain fresh or frozen plasma from the desired species (e.g., human, mouse).

-

Prepare a stock solution of the test compound (e.g., an ADC with the this compound linker) in a suitable buffer.

-

-

Incubation:

-

Add the test compound to the plasma to a final concentration (e.g., 100 µg/mL).

-

Incubate the mixture at 37°C.

-

-

Sampling: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma sample.

-

Sample Processing:

-

For ADCs, the sample can be processed by affinity capture (e.g., using protein A/G beads) to isolate the antibody-containing species.

-

For smaller drug-linker conjugates, a protein precipitation step (e.g., with acetonitrile) may be sufficient.

-

-

Analysis:

-

Analyze the processed samples by LC-MS to determine the amount of intact conjugate remaining.

-

For ADCs, this can involve measuring the drug-to-antibody ratio (DAR).

-

-

Data Analysis: Plot the percentage of intact conjugate or the average DAR over time to assess the stability.[7]

Logical Relationships and Design Considerations

The design of the this compound linker is based on a series of logical relationships between its structure and desired function.

Caption: Logical relationships in the design of the this compound linker.

Conclusion

The this compound self-immolative linker represents a sophisticated and highly effective tool for targeted drug delivery. Its mechanism, which relies on the well-defined redox potential difference between the extracellular and intracellular environments, allows for stable circulation of the payload followed by rapid and traceless release within the target cells. A thorough understanding of its mechanism of action, coupled with rigorous experimental evaluation of its stability and cleavage kinetics, is paramount for the successful development of next-generation targeted therapeutics.

References

- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Bot Detection [iris-biotech.de]

- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to Disulfide-Based Self-Immolative Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide-based self-immolative linkers (DSILs) represent a sophisticated class of chemical tools crucial in the development of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and other drug delivery systems.[1] These linkers are designed to be stable in the extracellular environment and systemic circulation but rapidly cleave and release a therapeutic payload upon entering the reducing environment of the cell. This selective release mechanism is primarily triggered by the significant concentration gradient of glutathione (GSH), a tripeptide thiol, which is found in millimolar concentrations inside cells compared to micromolar concentrations in the bloodstream.[2][3] This intrinsic difference provides a robust and highly specific trigger for drug release, minimizing off-target toxicity and enhancing the therapeutic index of potent cytotoxic agents.[1]

The "self-immolative" nature of these linkers refers to a subsequent, spontaneous intramolecular reaction that occurs after the initial disulfide bond cleavage. This secondary reaction ensures the complete and traceless release of the unmodified, active drug molecule. The design of DSILs has evolved to offer tunable release kinetics and improved stability, making them a versatile platform for a wide range of therapeutic applications.

Core Mechanism of Action

The fundamental principle behind the function of disulfide-based self-immolative linkers is a two-step process:

-

Reductive Cleavage: The disulfide bond within the linker is reduced by intracellular glutathione (GSH), breaking the S-S bond and forming a free thiol. This is the primary triggering event.

-

Self-Immolation: The newly formed thiol initiates a spontaneous intramolecular cascade reaction, leading to the fragmentation of the linker and the release of the conjugated cargo.

There are two predominant mechanisms for the self-immolation step:

-

Intramolecular Cyclization: In this mechanism, the generated thiol attacks an adjacent electrophilic site within the linker, leading to the formation of a stable cyclic byproduct and the release of the drug. A common example involves the use of mercaptoethanol-derived linkers.

-

Thioquinone Methide (TQM) Cascade: This mechanism is often employed with aromatic linkers, such as those based on para-aminobenzyl alcohol (PABA). The initial disulfide cleavage generates a thiol which, through electronic rearrangement, leads to the formation of a highly reactive thioquinone methide intermediate. This intermediate then rapidly fragments to release the drug.

Quantitative Data on Linker Performance

The stability and cleavage kinetics of disulfide-based self-immolative linkers are critical parameters that dictate their in vivo efficacy. These properties are influenced by factors such as steric hindrance around the disulfide bond and the electronic nature of the linker. The following tables summarize key quantitative data gathered from various studies.

| Linker/Conjugate | Environment | Half-life (t½) | Reference |

| Maytansine disulfide conjugate (SPDB-DM4) | In circulation | ~9 days | [2] |

| Unhindered maytansinoid disulfide conjugate | In circulation | ~1 day | [2] |

| Maytansinoid conjugate with one adjacent methyl group | In circulation | > 7 days (90% remaining) | [2] |

| Gemtuzumab ozogamicin (disulfide-linked) | In human plasma | 72 hours | [4] |

| mAb-hydrazone-MMAE | In human plasma | 2.6 days | [4] |

| mAb-vc-linker-MMAE | In human plasma | 230 days | [4] |

Table 1: In Vivo and In Vitro Stability of Disulfide Linkers. This table highlights the significant impact of steric hindrance on the stability of disulfide linkers in circulation.

| Linker Type | Reducing Agent | Cleavage Rate/Observation | Reference |

| Disulfide Ethoxycarbonyl (SSE) | Glutathione (GSH) | Slower cleavage rate | [5] |

| Disulfide Benzyloxycarbonyl (SSB) | Glutathione (GSH) | Higher cleavage rate compared to SSE | [5] |

| p-dithiobenzyl (p-DTB) based (1,6-elimination) | Not specified | Faster self-immolation than 1,4-elimination | [6] |

| o-dithiobenzyl (o-DTB) based (1,4-elimination) | Not specified | Slower self-immolation than 1,6-elimination | [6] |

| E-isomer of a thiol-responsive linker | Glutathione (GSH) | Half-life of 68 min for starting material consumption | [1] |

| Z-isomer of a thiol-responsive linker | Glutathione (GSH) | Half-life of >1500 min for starting material consumption | [1] |

Table 2: Cleavage Kinetics of Disulfide Self-Immolative Linkers. This table illustrates how the chemical composition and stereochemistry of the linker can be tuned to control the rate of drug release.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of disulfide-based self-immolative linkers. The following protocols provide a general framework for key experiments.

Protocol 1: Synthesis of a Mercaptoethanol-Derived Self-Immolative Linker

This protocol describes the synthesis of a heterobifunctional linker based on mercaptoethanol, which is a common building block for linkers that undergo intramolecular cyclization.

Materials:

-

2-Mercaptoethanol

-

2,2'-Dithiobis(5-nitropyridine) (DTNP)

-

Phosgene solution (or a phosgene equivalent like triphosgene)

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Procedure:

-

Thiol Protection:

-

Dissolve 2-mercaptoethanol (1 equivalent) in anhydrous DCM.

-

Add a solution of DTNP (1.1 equivalents) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting protected mercaptoethanol by silica gel column chromatography.

-

-

Chloroformate Formation:

-

Dissolve the purified protected mercaptoethanol (1 equivalent) in anhydrous toluene.

-

Cool the solution to 0 °C.

-

Slowly add a solution of phosgene (or triphosgene with a catalytic amount of activated charcoal) in toluene (1.2 equivalents).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Monitor the reaction by IR spectroscopy (disappearance of the -OH stretch).

-

Carefully quench any excess phosgene with a suitable reagent (e.g., isopropanol).

-

Remove the solvent under reduced pressure to obtain the crude heterobifunctional linker.

-

Purify by flash chromatography if necessary.

-

Protocol 2: Conjugation of Doxorubicin to a Disulfide Self-Immolative Linker

This protocol outlines the general steps for conjugating an amine-containing drug, such as doxorubicin, to a disulfide linker.[7][8]

Materials:

-

Doxorubicin hydrochloride

-

Disulfide self-immolative linker with an activated ester (e.g., NHS ester)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC for purification

Procedure:

-

Doxorubicin Free Base Preparation:

-

Dissolve doxorubicin hydrochloride (1 equivalent) in anhydrous DMF.

-

Add TEA or DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and generate the free amine. Stir for 30 minutes at room temperature.

-

-

Conjugation Reaction:

-

To the solution of doxorubicin free base, add the disulfide self-immolative linker with an activated ester (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, protected from light.

-

Monitor the reaction progress by HPLC-MS.

-

-

Purification:

-

Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., acetonitrile/water).

-

Purify the doxorubicin-linker conjugate by preparative reverse-phase HPLC.

-

Lyophilize the collected fractions to obtain the pure conjugate.

-

Protocol 3: Glutathione-Mediated Cleavage Assay

This assay is used to evaluate the release of the cargo from the disulfide-linked conjugate in the presence of a reducing agent.[9]

Materials:

-

Disulfide-linked drug conjugate

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP) (as a positive control)

-

HPLC system with a suitable column and detector (UV-Vis or fluorescence)

-

Mass spectrometer (optional, for product identification)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the disulfide-linked drug conjugate in a suitable solvent (e.g., DMSO or DMF).

-

Prepare stock solutions of GSH and TCEP in PBS.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, add PBS to a final volume of, for example, 200 µL.

-

Add the stock solution of the conjugate to achieve a final concentration in the low micromolar range.

-

Initiate the reaction by adding the GSH stock solution to a final concentration of 1-10 mM (to mimic intracellular conditions).

-

For a positive control, use TCEP at a similar concentration.

-

For a negative control, add only PBS.

-

Incubate the reaction mixtures at 37 °C.

-

-

Analysis:

-

At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), take an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding an alkylating agent like N-ethylmaleimide to cap free thiols).

-

Analyze the samples by HPLC to quantify the amount of released drug and remaining conjugate.

-

The identity of the released drug and linker byproducts can be confirmed by mass spectrometry.[10]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with disulfide-based self-immolative linkers.

Caption: General mechanism of GSH-mediated cleavage of a disulfide-based self-immolative linker.

Caption: Self-immolation via intramolecular cyclization.

Caption: Self-immolation via a thioquinone methide cascade.

Caption: Experimental workflow for a glutathione-mediated cleavage assay.

Conclusion

Disulfide-based self-immolative linkers are a powerful and versatile tool in the field of drug delivery. Their ability to remain stable in circulation and selectively release therapeutic agents in the reducing environment of the cell offers a significant advantage in the development of targeted therapies with improved safety and efficacy. The modular nature of these linkers, allowing for the fine-tuning of stability and release kinetics through chemical modification, ensures their continued importance in the design of next-generation drug delivery systems. Further research in this area will likely focus on the development of novel self-immolative cascades with even greater control over the release profile and the expansion of their application to a broader range of therapeutic modalities.

References

- 1. Disulfide-Based Self-Immolative Linkers and Functional Bioconjugates for Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conjugation of Doxorubicin to siRNA Through Disulfide-based Self-immolative Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conjugation of Doxorubicin to siRNA Through Disulfide-based Self-immolative Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Role of the Boc Protecting Group in the Boc-NH-SS-OpNC Self-Immolative Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tert-Butyloxycarbonyl (Boc) protecting group within the architecture of the Boc-NH-SS-OpNC linker, a sophisticated tool in the field of bioconjugation and drug delivery. This linker is designed for the controlled release of therapeutic agents or imaging probes, leveraging a disulfide-based self-immolative mechanism. The Boc group plays a pivotal role in the synthesis and strategic application of this linker system.

Core Concepts: Understanding the Components

The this compound linker is a heterobifunctional molecule comprised of three key functional domains:

-

Boc (tert-Butyloxycarbonyl) Group: An acid-labile protecting group for the primary amine.[1] Its presence is crucial for controlling the reactivity of the amine during synthesis and conjugation steps.

-

Disulfide (SS) Bond: A biologically labile linkage that is stable in the oxidative environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where concentrations of glutathione (GSH) are significantly higher.[2] This disulfide bond acts as the trigger for the self-immolative cascade.

-

p-Nitrophenyl Carbonate (OpNC): An activated carbonate that serves as a reactive handle for conjugation. It readily reacts with nucleophiles, particularly primary and secondary amines on drugs or biomolecules, to form a stable carbamate linkage.[3]

The strategic arrangement of these components allows for a multi-stage process of conjugation and triggered release, where the Boc group ensures regioselectivity and prevents unwanted side reactions.

The Indispensable Role of the Boc Protecting Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry for several reasons that are critical to the function of the this compound linker.[4]

A. Synthetic Strategy and Control:

During the synthesis of the linker itself, the Boc group temporarily masks the nucleophilicity of the primary amine. This is essential to prevent the amine from reacting with the electrophilic p-nitrophenyl chloroformate used to install the activated carbonate. Without the Boc group, polymerization or undesired intramolecular reactions would be highly probable. The Boc group is stable under the basic or neutral conditions typically used for acylation reactions.[5]

B. Orthogonal Deprotection and Sequential Conjugation:

The Boc group's acid lability provides an orthogonal protection strategy. This means it can be removed under specific acidic conditions (e.g., with trifluoroacetic acid, TFA) that do not affect other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile). This orthogonality is vital in complex multi-step syntheses, such as in peptide chemistry or the modification of complex biomolecules.

In the context of this compound, the Boc-protected amine can be deprotected after the linker has been conjugated to a payload via the OpNC group. The newly revealed primary amine can then be used for further modification, for example, to attach a targeting ligand.

C. Modulating Solubility and Handling:

The bulky and lipophilic nature of the tert-butyl group can influence the solubility of the linker, often making it more soluble in common organic solvents used during synthesis and purification.

Experimental Protocols and Methodologies

Proposed Synthesis of this compound

The synthesis would likely proceed in a multi-step fashion, protecting the amine first, followed by the formation of the disulfide and carbonate moieties.

dot

References

- 1. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 2. Bot Detection [iris-biotech.de]

- 3. Bot Detection [iris-biotech.de]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Frontiers | Modeling and validation of drug release kinetics using hybrid method for prediction of drug efficiency and novel formulations [frontiersin.org]

Applications of Boc-NH-SS-OpNC in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This technical guide provides an in-depth exploration of the applications of Boc-NH-SS-OpNC, a heterobifunctional, cleavable linker, in the development of ADCs. We will delve into its mechanism of action, provide detailed experimental protocols for its use in ADC synthesis and characterization, and present representative data for ADCs constructed with this class of linker.

Introduction to this compound Linker

The this compound linker is a sophisticated chemical entity designed for the precise construction of ADCs. Its structure incorporates several key features:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability during storage and the initial steps of conjugation, preventing unwanted side reactions. It can be deprotected under acidic conditions to reveal a primary amine for further modification if required.

-

Disulfide Bond (-SS-): This is a cleavable linkage that is stable in the bloodstream but is susceptible to reduction in the intracellular environment, where the concentration of reducing agents like glutathione is significantly higher. This differential stability is key to the targeted release of the cytotoxic payload.

-

p-Nitrophenyl Carbonate (-OpNC): This is a highly reactive activating group that readily reacts with nucleophiles, such as the primary amines on a payload molecule, to form a stable carbamate bond.

The combination of these features makes this compound a versatile tool for the development of ADCs with controlled drug release profiles.

Mechanism of Action

The therapeutic action of an ADC constructed with the this compound linker follows a multi-step process, as illustrated in the signaling pathway below.

Unlocking Precision in Bioconjugation: A Technical Guide to Boc-NH-SS-OpNC

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug delivery and bioconjugation, the choice of a linker molecule is paramount to the success of targeted therapies and diagnostic agents. Among the arsenal of chemical tools available, self-immolative linkers have emerged as a sophisticated solution for the controlled release of payloads. This guide provides an in-depth technical overview of Boc-NH-SS-OpNC, a Boc-protected, disulfide-based self-immolative linker, designed for traceless bioconjugation.

Core Features of this compound

This compound, chemically known as 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate, is a heterobifunctional linker engineered with distinct functionalities to facilitate the precise attachment and subsequent release of therapeutic or imaging agents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate |

| CAS Number | 2040301-00-4[1] |

| Molecular Formula | C₁₆H₂₂N₂O₇S₂[1] |

| Molecular Weight | 418.48 g/mol [1] |

| Storage Temperature | -20°C |

The Advantage of Traceless Release in Drug Development

A primary advantage of utilizing self-immolative linkers like this compound is the "traceless" release of the conjugated molecule.[2][3] Traditional linkers can leave behind chemical remnants upon cleavage, which may alter the efficacy, pharmacokinetics, or toxicity of the released payload.[3] this compound is designed to fragment completely after a specific triggering event, ensuring that the active molecule is liberated in its native, unmodified form.[3]

The disulfide bond within the linker serves as the trigger, offering stability in the oxidative environment of the bloodstream while being susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[4][5] This differential stability is a key feature for designing targeted drug delivery systems that release their payload specifically within the target cells, thereby minimizing off-target toxicity.[4][5]

Mechanism of Action: A Two-Step Release Cascade

The functionality of this compound is predicated on a sequential two-step process: initial conjugation to the payload and subsequent triggered release.

1. Bioconjugation: The p-nitrophenyl carbonate (OpNC) group is an activated ester that readily reacts with primary amines on the payload molecule (e.g., a small molecule drug, peptide, or protein) to form a stable carbamate linkage. The tert-butyloxycarbonyl (Boc) group protects the terminal amine, preventing undesirable side reactions during this conjugation step.

2. Triggered Self-Immolation: Following deprotection of the Boc group (typically under acidic conditions), the linker-payload conjugate can be attached to a carrier molecule (e.g., an antibody). Upon internalization into the target cell, the disulfide bond is cleaved by intracellular reducing agents like glutathione. This cleavage initiates a spontaneous, intramolecular cyclization or elimination cascade, leading to the complete fragmentation of the linker and the release of the unmodified payload.

Caption: General mechanism of a disulfide-based self-immolative linker.

Experimental Protocols: A Representative Guide

While specific protocols for this compound are not widely available in peer-reviewed literature, the following represents a general methodology for the use of similar amine-reactive, disulfide-containing self-immolative linkers. Researchers should optimize these conditions for their specific application.

Conjugation of this compound to an Amine-Containing Payload

-

Dissolution: Dissolve the amine-containing payload and a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound in a suitable anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the reaction. The reaction is typically carried out at room temperature for 2-24 hours.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion, purify the Boc-protected linker-payload conjugate using column chromatography (e.g., silica gel) or preparative HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Boc Deprotection

-

Dissolution: Dissolve the purified Boc-protected linker-payload conjugate in a suitable organic solvent (e.g., dichloromethane (DCM) or dioxane).

-

Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. The reaction is typically performed at room temperature for 30 minutes to 2 hours.

-

Removal of Acid: Evaporate the solvent and excess acid under reduced pressure. The resulting deprotected linker-payload conjugate can then be used for conjugation to a carrier molecule.

Glutathione-Mediated Cleavage Assay

-

Sample Preparation: Prepare a stock solution of the purified linker-payload conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Initiation of Cleavage: Add a solution of reduced glutathione (GSH) to the conjugate solution to achieve a final concentration relevant to the intracellular environment (e.g., 1-10 mM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points, withdraw aliquots of the reaction mixture.

-

Analysis: Quench the reaction and analyze the samples by reverse-phase HPLC (RP-HPLC) to quantify the remaining conjugate and the released payload. The cleavage half-life can be determined from the rate of disappearance of the conjugate.

Caption: A representative experimental workflow for creating an Antibody-Drug Conjugate (ADC).

Quantitative Data and Characterization

While comprehensive, publicly available quantitative data specifically for this compound is limited, the characterization of conjugates prepared with similar linkers typically involves a suite of analytical techniques.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| RP-HPLC | To determine purity, monitor reaction progress, and quantify cleavage kinetics. |

| LC-MS | To confirm the molecular weight of the conjugate and identify cleavage products. |

| NMR | To elucidate the structure of the linker-payload conjugate. |

| Size-Exclusion Chromatography (SEC) | To analyze the purity and aggregation of antibody-drug conjugates. |

For antibody-drug conjugates, determining the drug-to-antibody ratio (DAR) is a critical quality attribute. This can be assessed using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Conclusion

This compound represents a valuable tool for researchers in drug development and bioconjugation, offering the potential for the targeted delivery and traceless release of a wide range of molecules. Its disulfide-based trigger mechanism is well-suited for intracellular release, and the Boc-protected amine allows for controlled, sequential conjugation strategies. While specific experimental data for this particular linker is not extensively published, the principles of its design and the general protocols for similar self-immolative linkers provide a strong foundation for its successful implementation in the development of novel therapeutics and diagnostics. As with any chemical reagent, optimal performance will be achieved through careful reaction design and empirical optimization for each specific application.

References

- 1. This compound | 2040301-00-4 | QGD30100 | Biosynth [biosynth.com]

- 2. Bot Detection [iris-biotech.de]

- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Bot Detection [iris-biotech.de]

The Strategic Application of Boc-NH-SS-OpNC in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its stability, cell permeability, and ability to induce a productive ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides an in-depth exploration of Boc-NH-SS-OpNC, a Boc-protected, self-immolative linker featuring a disulfide bond, in the context of PROTAC development. While specific examples of PROTACs incorporating this compound are not yet prevalent in peer-reviewed literature, this guide will extrapolate its potential application based on the well-established principles of redox-responsive linkers and PROTAC design. We will delve into its chemical characteristics, proposed mechanism of action, a hypothetical synthesis workflow, and detailed experimental protocols for the evaluation of PROTACs bearing such a linker.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin from the E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell. This "event-driven" pharmacology offers several advantages over traditional "occupancy-driven" inhibitors, including the potential to target previously "undruggable" proteins and the ability to act catalytically at sub-stoichiometric concentrations.

This compound: A Redox-Sensitive, Self-Immolative Linker

This compound (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate) is a chemical entity designed for bioconjugation with a built-in cleavage mechanism that is responsive to the intracellular redox environment.[1]

Chemical Structure and Properties

The key features of this compound are:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This allows for selective deprotection and subsequent conjugation, a common strategy in multi-step organic synthesis.

-

Disulfide Bond (-S-S-): This is the redox-sensitive trigger. The disulfide bond is relatively stable in the oxidizing extracellular environment but is readily cleaved in the reducing environment of the cytoplasm, primarily by glutathione (GSH).[2][3]

-

p-Nitrophenylcarbonate (OpNC) Group: This is a reactive ester that serves as an activated leaving group, facilitating the conjugation of the linker to a nucleophile, typically a primary or secondary amine on a target molecule (e.g., an E3 ligase ligand or a POI ligand).[1]

| Property | Value | Reference |

| Chemical Name | 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfanyl)ethan-1-yl p-nitrophenylcarbonate | [1] |

| CAS Number | 2040301-00-4 | [1] |

| Molecular Formula | C₁₆H₂₂N₂O₇S₂ | [1] |

| Molecular Weight | 418.48 g/mol | [1] |

| Storage Temperature | -20°C | [1] |

Proposed Mechanism of Action in a PROTAC Context

The incorporation of this compound into a PROTAC would create a "pro-PROTAC" that is activated intracellularly. The proposed mechanism is as follows:

-

Cellular Entry: The intact pro-PROTAC enters the cell.

-

Reductive Cleavage: The high intracellular concentration of glutathione (GSH) reduces the disulfide bond within the linker.

-

Self-Immolation: The cleavage of the disulfide bond initiates a spontaneous cyclization and elimination cascade of the linker, leading to the release of the active PROTAC molecule.

-

Ternary Complex Formation and Protein Degradation: The released, active PROTAC can then bind to both the target protein and the E3 ligase, inducing the formation of a ternary complex and subsequent degradation of the target protein.

This strategy can offer several advantages, including enhanced stability of the PROTAC in the bloodstream and potentially reduced off-target effects, as the active form is preferentially generated inside the target cells.

Hypothetical Synthesis of a PROTAC Using this compound

While no specific literature details the synthesis of a PROTAC using this compound, a plausible synthetic route can be proposed based on its chemical reactivity and standard PROTAC synthesis protocols. This hypothetical workflow involves a convergent synthesis strategy.

Synthesis Workflow

Detailed Experimental Protocol (Hypothetical)

Step 1: Conjugation of this compound to the E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (containing a free amine, 1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligase ligand-linker conjugate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected conjugate from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Conjugation to the Activated POI Ligand

-

In a separate flask, dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected E3 ligase ligand-linker conjugate from Step 2 in anhydrous DMF to the activated POI ligand mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC using reverse-phase preparative HPLC.

Experimental Protocols for PROTAC Evaluation

Once the PROTAC is synthesized, a series of in vitro assays are required to evaluate its efficacy.

Western Blot for Target Protein Degradation

This is the most direct method to assess PROTAC-induced protein degradation.

-

Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.

Quantitative Data Presentation

The results from Western blot analysis are used to determine key degradation parameters. While specific data for a this compound-based PROTAC is unavailable, the following table illustrates how such data would be presented.

| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| Hypothetical PROTAC-SS-1 | BRD4 | 22Rv1 | Data Not Available | Data Not Available |

| Reference PROTAC (e.g., MZ1) | BRD4 | 22Rv1 | 15 | >95 |

-

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation achieved.

Glutathione (GSH) Dependence Assay

To confirm that the pro-PROTAC's activity is dependent on intracellular GSH, a depletion experiment can be performed.

-

GSH Depletion: Pre-treat cells with buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, for 24-48 hours.

-

PROTAC Treatment: Treat the BSO-pre-treated and control cells with the pro-PROTAC.

-

Western Blot Analysis: Perform Western blotting as described in section 4.1 to assess target protein degradation. A significant reduction in degradation in the BSO-treated cells would indicate that the PROTAC's activation is GSH-dependent.

Ternary Complex Formation Assays

Assays such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can be used to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase).

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Evaluation

Conclusion

This compound represents a promising, albeit currently underutilized, tool in the development of next-generation PROTACs. Its redox-sensitive disulfide bond offers a mechanism for creating pro-PROTACs that are activated within the target cell, a strategy that could enhance their therapeutic index. While specific data on PROTACs incorporating this linker are not yet available, the principles of its chemical reactivity and the established methodologies for PROTAC synthesis and evaluation provide a clear roadmap for its investigation. The hypothetical workflows and experimental protocols outlined in this guide are intended to serve as a valuable resource for researchers seeking to explore the potential of this compound and other redox-sensitive linkers in the exciting and rapidly advancing field of targeted protein degradation. Future studies are warranted to synthesize and characterize PROTACs using this linker to validate its utility in creating effective and cell-selective protein degraders.

References

Overview of self-immolative linkers in drug delivery systems

An In-depth Technical Guide to Self-Immolative Linkers in Drug Delivery Systems

Introduction to Self-Immolative Linkers

Self-immolative linkers are pre-programmed molecular assemblies that are designed to degrade and release a payload upon a specific triggering event. In the context of drug delivery, these linkers serve as a crucial bridge between a carrier molecule (such as an antibody in an antibody-drug conjugate or ADC) and a therapeutic agent.[1] The defining characteristic of a self-immolative linker is its ability to undergo a cascade of spontaneous, irreversible disassembly reactions following an initial stimulus, leading to the release of the active drug.[1][2] This mechanism allows for precise control over drug release, enhancing the therapeutic window by minimizing off-target toxicity and maximizing efficacy at the site of action.[3]

The concept of self-immolation in drug delivery was developed to overcome challenges associated with direct conjugation of drugs to carriers, where steric hindrance or electronic effects might impede the drug's release and activity.[2] By incorporating a self-immolative spacer, the cleavage of a stable bond between the trigger and the linker initiates a sequence of reactions that culminates in the liberation of the drug, often through an intramolecular cyclization or an electronic cascade.[1]

Core Mechanisms of Self-Immolation

The degradation of self-immolative linkers is typically driven by one of two primary mechanisms: electronic cascade (elimination) or intramolecular cyclization. Both pathways are initiated by a triggering event that unmasks a nucleophilic group, leading to a thermodynamically favorable disassembly.

Electronic Cascade Mechanism (1,4- and 1,6-Elimination)

A prevalent mechanism for self-immolation involves a 1,4- or 1,6-elimination reaction, often facilitated by an aromatic spacer like p-aminobenzyl carbamate (PABC). In this system, the trigger cleavage (e.g., by an enzyme) exposes a free amine or hydroxyl group. This group then initiates an electronic cascade through the aromatic ring, leading to the cleavage of the bond holding the drug and the release of the payload.

Intramolecular Cyclization Mechanism

Another common self-immolation strategy involves intramolecular cyclization. In this approach, the cleavage of a trigger group unmasks a nucleophilic functionality that then attacks an electrophilic center within the linker, forming a cyclic intermediate. This cyclization event is often irreversible and leads to the expulsion of the drug molecule.

Types of Self-Immolative Linkers and Triggering Mechanisms

Self-immolative linkers can be categorized based on their chemical structure and the external or internal stimulus that triggers their degradation.

Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as the tumor microenvironment. A widely used example is the valine-citrulline (Val-Cit) dipeptide, which is cleaved by cathepsin B, a lysosomal protease.[4] The cleavage of the dipeptide exposes a PABC linker, initiating the self-immolation cascade and release of the drug, such as monomethyl auristatin E (MMAE).[4][5]

pH-Sensitive Linkers

These linkers are designed to be stable at physiological pH (7.4) but undergo cleavage in the acidic environment of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0).[3] Hydrazone and silyl ether-based linkers are examples of acid-labile functionalities that can be incorporated into self-immolative systems.[3]

Redox-Responsive Linkers

Redox-responsive linkers exploit the difference in redox potential between the extracellular and intracellular environments. The high concentration of glutathione (GSH) in the cytoplasm can reduce disulfide bonds, triggering the self-immolation of the linker and release of the drug.

Quantitative Analysis of Drug Release

The efficiency of a self-immolative linker is determined by its stability in circulation and the kinetics of drug release upon triggering. These parameters are often quantified by measuring the linker's half-life (t½) under different conditions.

| Linker Type | Trigger | Drug/Payload | Half-life (t½) | Conditions | Reference |

| Triazole-based | pH | Model Payload | 3.45 ± 0.06 h | pH-dependent | [6] |

| Triazole-based | pH | Model Payload | 5.85 ± 0.14 min | pH-dependent | [6] |

| Triazole-based | pH | Model Payload | 2.94 ± 0.07 min | pH-dependent | [6] |

| N-acyl carbamate | pH | Linezolid, Enzalutamide, etc. | >80% release in 24h | pH 5.5 | [7] |

| Imine-based | pH | Doxorubicin | >20 hours | pH 7.4 | [8] |

| Carbonate | Plasma Hydrolysis | SN-38 | ~50% release in 18h | In plasma | [9] |

Experimental Protocols

Synthesis of a Val-Cit-PABC-MMAE Linker

This protocol describes the synthesis of a common enzyme-cleavable self-immolative linker conjugated to the cytotoxic drug MMAE.

Materials:

-

Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-VC-PAB-PNP)

-

Monomethyl auristatin E (MMAE)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Reverse-phase preparative HPLC

-

Lyophilizer

Procedure:

-

Conjugation of MMAE to the Linker:

-

Dissolve Fmoc-VC-PAB-PNP (1.1 eq.), MMAE (1.0 eq.), and HOAt (1.0 eq.) in anhydrous DMF.[10]

-

Add DIPEA to the solution and stir at room temperature.[10]

-

Monitor the reaction progress by HPLC.[11]

-

Upon completion, purify the crude product (Fmoc-VC-PAB-MMAE) by semi-preparative HPLC.[11]

-

Lyophilize the purified product to obtain a solid.[11]

-

-

Fmoc Deprotection:

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxicity of an ADC containing a self-immolative linker.[12][13][14][15][16]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC constructs at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

ADC Treatment:

-

Prepare serial dilutions of the ADC in cell culture medium.

-

Add the ADC dilutions to the appropriate wells. Include untreated control wells.

-

Incubate the plates for a predetermined period (e.g., 72-96 hours).[14]

-

-

MTT Assay:

-

Data Analysis:

-

Calculate the percentage of cell viability for each ADC concentration compared to the untreated control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for the ADC on both cell lines.

-

HPLC/LC-MS Analysis of Drug Release

This protocol provides a general workflow for quantifying the release of a drug from an ADC using HPLC or LC-MS.

Materials:

-

ADC sample

-

Enzyme solution (e.g., Cathepsin B) or buffer at the desired pH

-

Quenching solution

-

HPLC or LC-MS/MS system

-

Appropriate column (e.g., C18 reverse-phase)

-

Mobile phases (e.g., water and acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

HPLC/LC-MS Analysis:

-

Inject the prepared samples onto the HPLC or LC-MS/MS system.

-

Use a suitable gradient of mobile phases to separate the released drug from the intact ADC and other components. An example gradient for MMAE analysis starts at a low percentage of organic phase and gradually increases.[17][18]

-

Monitor the elution of the drug using UV detection at a characteristic wavelength or by mass spectrometry.[19]

-

-

Quantification:

-

Create a standard curve using known concentrations of the free drug.

-

Quantify the amount of released drug in the samples by comparing their peak areas to the standard curve.

-

Signaling Pathways and Experimental Workflows

The "signaling pathway" of a self-immolative linker is its chemical degradation cascade. The true signaling pathway begins after the drug is released and interacts with its cellular target. For many ADCs, the payload is a potent cytotoxic agent that induces apoptosis.

References

- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads [ouci.dntb.gov.ua]

- 7. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hoeford.com [hoeford.com]

- 17. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-NH-SS-OpNC for Controlled Therapeutic Release

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the hetero-bifunctional, self-immolative linker, Boc-NH-SS-OpNC (2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate), in the controlled release of therapeutics. This linker is a key component in the design of advanced drug delivery systems that respond to the physiological reducing environment of the intracellular space, offering a promising strategy for targeted cancer therapy and other applications where selective payload release is paramount.

Introduction: The Role of Reductive Cleavage in Drug Delivery

The efficacy of many therapeutics is often limited by their systemic toxicity and lack of specificity for the target site. Prodrug strategies, wherein a therapeutic agent is temporarily inactivated by a chemical linker, offer a powerful approach to overcome these limitations. A particularly elegant approach involves the use of linkers that are stable in the bloodstream but are rapidly cleaved within the target cells, triggering the release of the active drug.

The significant concentration gradient of glutathione (GSH) between the extracellular (micromolar) and intracellular (millimolar) environments provides a robust physiological trigger for such controlled release. Disulfide bonds are readily cleaved in the presence of high concentrations of GSH, making them ideal components for smart drug delivery systems. The this compound linker leverages this principle, incorporating a disulfide bond that acts as a trigger for a self-immolative cascade, leading to the traceless release of the conjugated therapeutic.

Mechanism of Action: A Glutathione-Triggered Cascade

The this compound linker facilitates a multi-step release mechanism initiated by the cleavage of its disulfide bond within the reducing environment of the cell.

Signaling Pathway for Drug Release:

Caption: Glutathione-mediated cleavage of the disulfide bond in this compound initiates a self-immolative cascade, leading to the release of the active therapeutic inside the cell.

Upon cellular uptake, the high intracellular concentration of glutathione reduces the disulfide bond in the linker, generating a free thiol. This thiol then undergoes a rapid intramolecular cyclization, forming a stable five-membered ring and liberating an unstable intermediate. This intermediate subsequently undergoes a 1,6-elimination (self-immolation) to release the active therapeutic agent, carbon dioxide, and a stable byproduct. The Boc protecting group on the amine serves to prevent premature reactions during synthesis and conjugation.

Quantitative Data on Drug Release

The following table summarizes key quantitative data from studies utilizing disulfide-linked, self-immolative linkers for the controlled release of therapeutics, demonstrating the glutathione-dependent nature of the release.

| Therapeutic Agent | Delivery System | Glutathione (GSH) Concentration | Time | Cumulative Release (%) | Reference |

| Paclitaxel | PTX-GSSG-PEG Micelles | 5 mg/mL | 120 h | 72.1 | [1] |

| Paclitaxel | HA/TPE-CS-SS-PTX NPs | 10 mM | 24 h | 80.35 | [2] |

| Gemcitabine | PEG-SS-FCy7/PEG-SS-GEM Micelles | 10 mM | 24 h | 93.1 | [3] |

| Doxorubicin & Camptothecin | mPEG-b-PCPT/DOX Nanoparticles | 10 mM | 24 h | ~83 (CPT) | |

| Paclitaxel | Polymer-drug conjugate | with reducing agent | 60 h | ~72 |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis of the linker, conjugation to a therapeutic, and the in vitro evaluation of its controlled release profile.

Synthesis of this compound

The synthesis of 2-((2-(t-Butyloxycarbonylamino)ethyl)disulfaneyl)ethan-1-yl p-nitrophenylcarbonate involves a multi-step process. The following is a representative protocol based on established chemical principles for the synthesis of similar compounds.

Workflow for the Synthesis of this compound:

Caption: A multi-step synthesis route to produce the this compound linker.

Materials:

-

Cystamine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Sodium borohydride (NaBH₄) or Tris(2-carboxyethyl)phosphine (TCEP)

-

p-Nitrophenyl chloroformate

-

Sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-